Conduritol aziridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

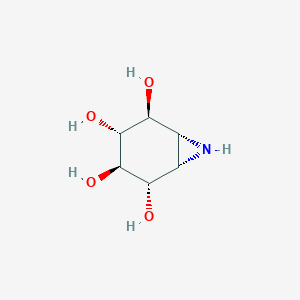

Conduritol aziridine, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO4 and its molecular weight is 161.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azirines - Aziridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Mechanism-Based Inhibition of Glycosidases

Conduritol aziridine functions primarily as an irreversible inhibitor of glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. Its effectiveness stems from its ability to form stable covalent bonds with the active site residues of these enzymes.

Inhibition Kinetics

Research indicates that this compound exhibits pseudo-first-order kinetics when inactivating both beta-glucosidase from Alcaligenes faecalis and alpha-glucosidase from yeast. The inactivation constants are reported as Ki=3.0mM and ki=0.077min−1 for beta-glucosidase, and Ki=9.5mM and ki=0.39min−1 for alpha-glucosidase .

Applications in Disease Models

This compound has been utilized in the development of animal models for diseases such as Gaucher disease and Parkinson's disease (PD). It serves as a tool for studying the role of glucocerebrosidase (GBA), an enzyme implicated in these conditions. The compound's ability to selectively inhibit GBA allows researchers to investigate the enzyme's function and its connection to neurodegenerative diseases .

Activity-Based Protein Profiling (ABPP)

The use of this compound extends to activity-based protein profiling (ABPP), a technique that enables the identification and characterization of enzyme targets within complex biological systems.

Target Engagement Studies

Recent studies employed ABPP methodologies to assess the engagement of this compound with various glycosidases in vivo. This approach utilizes fluorescently tagged inhibitors to visualize enzyme activity and interaction dynamics within living organisms . Such studies have revealed insights into the selectivity of this compound towards different glycosidases, enhancing our understanding of its biochemical interactions.

Synthetic Routes and Derivatives

The synthesis of this compound derivatives has been a focal point of research due to their potential therapeutic applications. Various synthetic strategies have been explored to modify the compound's structure while retaining its inhibitory properties.

Synthesis Overview

The synthesis typically involves several steps, including protection of hydroxyl groups, epoxidation, and subsequent reactions leading to the formation of the aziridine ring . These synthetic routes allow for the incorporation of different functional groups that can enhance biological activity or improve pharmacokinetic properties.

| Synthetic Step | Reagents | Yield |

|---|---|---|

| Protection | BnBr | 91% |

| Epoxidation | mCPBA | Variable |

| Azide Reaction | NaN3 | 42% |

| Ring Closure | Staudinger | Variable |

Potential Therapeutic Applications

Given its mechanism-based inhibition properties, this compound holds promise as a therapeutic agent in treating diseases associated with glycosidase dysfunctions.

Glycosylation Disorders

The compound's ability to inhibit specific glycosidases positions it as a candidate for treating various glycosylation disorders, where improper glycan processing leads to pathological conditions .

Cancer Research

Emerging studies suggest that inhibitors like this compound may have applications in cancer therapy by targeting tumor-associated glycosidases, potentially disrupting cancer cell metabolism and signaling pathways .

Propiedades

Número CAS |

123788-61-4 |

|---|---|

Fórmula molecular |

C6H11NO4 |

Peso molecular |

161.16 g/mol |

Nombre IUPAC |

(1R,2S,3R,4R,5S,6S)-7-azabicyclo[4.1.0]heptane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H11NO4/c8-3-1-2(7-1)4(9)6(11)5(3)10/h1-11H/t1-,2+,3-,4-,5+,6+/m0/s1 |

Clave InChI |

UVCVKSCVWUWBRS-UZAAGFTCSA-N |

SMILES |

C12C(N1)C(C(C(C2O)O)O)O |

SMILES isomérico |

[C@H]12[C@H](N1)[C@@H]([C@H]([C@@H]([C@H]2O)O)O)O |

SMILES canónico |

C12C(N1)C(C(C(C2O)O)O)O |

Sinónimos |

1,2-dideoxy-1,2-epimino-myo-inositol 1,2-dideoxy-1,2-iminoinositol conduritol aziridine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.